molecular formula C20H20N2O B1672152 GRL0617 CAS No. 1093070-16-6

GRL0617

カタログ番号: B1672152
CAS番号: 1093070-16-6
分子量: 304.4 g/mol
InChIキー: UVERBUNNCOKGNZ-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antiviral Activity Against Coronaviruses

Inhibition of Viral Replication
GRL0617 has demonstrated potent antiviral activity in vitro against SARS-CoV-2. Studies have shown that it inhibits viral replication in Vero E6 cells with an effective concentration (EC50) of approximately 21 µM . In a dose-dependent manner, this compound significantly reduces the mRNA copy numbers of the viral spike protein, indicating its effectiveness in preventing viral replication . Notably, at concentrations up to 100 µM, this compound exhibited no cytotoxic effects on the host cells .

Mechanism of Action
The mechanism by which this compound exerts its antiviral effects involves its role as a protein-protein interaction inhibitor. It binds non-covalently to the USP domain of PLpro, disrupting interactions with ubiquitin and ISG15, which are critical for viral replication and immune evasion . This disruption not only inhibits viral replication but also restores the interferon response in infected cells .

Metabolic Stability and Pharmacokinetics

Metabolic Characterization
Recent studies have characterized the metabolic stability of this compound, revealing that it has a lower clearance rate in CYP3A5 incubations compared to other cytochrome P450 isoforms. This suggests a favorable pharmacokinetic profile for potential therapeutic use . The compound's metabolic parameters were determined using a one-enzyme Michaelis-Menten model, providing insights into its bioavailability and potential dosing regimens .

Structural Insights and Design Improvements

Structural Studies
Crystallographic studies have elucidated the binding interactions between this compound and PLpro. Key interactions include hydrogen bonds that stabilize the inhibitor within the active site of PLpro . These structural insights are crucial for rational drug design, allowing for modifications that could enhance potency and selectivity against PLpro while minimizing off-target effects.

Comparative Efficacy
In comparison to other inhibitors, this compound has shown competitive efficacy with IC50 values around 2.1 µM for PLpro inhibition . Ongoing research aims to develop new derivatives that could surpass this efficacy while maintaining safety profiles suitable for clinical use.

Case Studies and Research Findings

StudyYearFindings
Baez-Santos et al.2018Demonstrated this compound's ability to inhibit SARS-CoV replication with an EC50 of 15 µM without cytotoxicity .
Nature Communications2021Confirmed this compound's role in inhibiting PLpro activity and restoring IFN-I response in lung cancer cell lines .
Frontiers in Pharmacology2023Investigated metabolic stability and provided kinetic parameters for this compound metabolism .

生化学分析

Biochemical Properties

GRL0617 interacts with the protease enzyme papain-like protease (PLpro) found in some human pathogenic viruses . It has been shown to inhibit viral replication in silico and in vitro . The PLpro of SARS-CoV and CoV2 share 83% sequence identity but interestingly have several identical conserved amino acids that suggest this compound to be an effective inhibitor for PLpro of SARS-CoV2 .

Cellular Effects

This compound has shown promising in vitro IC50 of 2.1 μM and an effective antiviral inhibition in cell-based assays . In vitro studies on lung cancer cell line stimulated with IFN-I has proven that this compound can effectively inhibit the deubiquitination and deISGylation activities of SARS-CoV2-PLpro and restores the IFN-I response .

Molecular Mechanism

The co-crystal structure of SARS-CoV-2 PLproC111S in complex with this compound indicates that this compound is a non-covalent inhibitor and it resides in the ubiquitin-specific proteases (USP) domain of PLpro . NMR data indicate that this compound blocks the binding of ISG15 C-terminus to PLpro .

Temporal Effects in Laboratory Settings

This compound has shown promising in vitro IC50 of 2.1 μM and an effective antiviral inhibition in cell-based assays . There is a lack of data on its pharmacokinetic profile .

Dosage Effects in Animal Models

Currently, there is no available data on the effects of this compound at different dosages in animal models .

Metabolic Pathways

This compound inhibits major drug-metabolizing enzymes, including CYP2C9 and CYP3A4 . HY-17542, a structural analog of this compound, is metabolized to this compound through non-cytochrome P450 reactions in human liver microsomes without NADPH .

準備方法

GRL0617の調製には、ナフタレン誘導体の使用を含む合成経路が関与します。合成経路および反応条件に関する具体的な詳細は、パブリックドメインでは容易に入手できません。 この化合物は、ナフタレン系中間体を用いた一連の化学反応を経て調製されることが知られています .

生物活性

GRL0617 is a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, which plays a crucial role in viral replication and immune evasion. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and in vitro and in vivo efficacy.

This compound inhibits the PLpro enzyme by binding to its active site, thereby preventing the cleavage of ubiquitin-like proteins that are essential for viral replication. The compound has been shown to effectively inhibit both deubiquitination and deISGylation activities of SARS-CoV-2 PLpro, restoring interferon responses in infected cells. Specifically, this compound exhibits an IC50 value of approximately 2.1 μM in inhibiting the protease activity, demonstrating significant antiviral potency in cell-based assays .

Structural Insights

The structural analysis reveals that this compound occupies the substrate binding cleft of PLpro. This binding induces conformational changes that seal the entrance to the cleft, thereby blocking substrate access. The compound's interaction with specific amino acids in the enzyme further enhances its inhibitory effects .

Pharmacokinetics and Metabolism

Recent studies have characterized the metabolic profile of this compound using human liver microsomes. Key findings include:

  • Half-life: Approximately 26.35 minutes for phase I metabolism.
  • Metabolic Pathways: Hydroxylation and desaturation are predominant reactions mediated by CYP3A4 and CYP3A5 isoforms.
  • Drug-Drug Interactions: this compound inhibits major drug-metabolizing enzymes such as CYP2C9 and CYP3A4, which could have implications for co-administration with other drugs .

In Vitro Efficacy

In vitro studies demonstrate that this compound effectively inhibits SARS-CoV-2 replication in various cell lines, including Vero E6 cells. Notable results include:

  • Dose-dependent inhibition: At a concentration of 100 μM , this compound achieved over 50% inhibition of viral replication.
  • Cytotoxicity: No significant cytotoxic effects were observed at concentrations up to 100 μM , indicating a favorable safety profile .

Case Studies and Comparative Analyses

Several studies have compared this compound with other PLpro inhibitors:

CompoundIC50 (μM)Comments
This compound2.1Potent inhibitor with significant antiviral activity.
ZN3-800.59More potent than this compound; shows enhanced stability.
DY2-1531.8Comparable potency; further optimization needed.

These comparisons highlight the relative potency and stability of this compound against emerging analogs, suggesting avenues for future drug development .

特性

IUPAC Name

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVERBUNNCOKGNZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660795
Record name 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093070-16-6
Record name GRL-0617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRL-0617
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GRL0617
Reactant of Route 2
Reactant of Route 2
GRL0617
Reactant of Route 3
Reactant of Route 3
GRL0617
Reactant of Route 4
Reactant of Route 4
GRL0617
Reactant of Route 5
Reactant of Route 5
GRL0617
Reactant of Route 6
Reactant of Route 6
GRL0617
Customer
Q & A

Q1: What is the primary mechanism of action of GRL0617 against SARS-CoV-2?

A1: this compound acts as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). [, , ] This protease plays a crucial role in viral replication by cleaving the viral polyprotein into functional units. [] Additionally, PLpro disrupts the host's innate immune response by removing ubiquitin and ISG15 from host proteins. [, ]

Q2: How does this compound binding affect PLpro activity?

A2: this compound binds to the S4-S3 subsites of PLpro, inducing a conformational change that closes a loop near the active site, thereby hindering catalytic activity. [] This effectively blocks the protease's ability to process viral proteins and interfere with the host's immune system.

Q3: Does this compound demonstrate antiviral activity in cellular models?

A3: Yes, this compound has shown antiviral activity against SARS-CoV-2 in Vero E6 cells with an EC50 of 15 μM, inhibiting viral replication without significant cytotoxicity. [] Additionally, it exhibits synergistic antiviral effects with a STING agonist in human airway cells. []

Q4: What is the significance of this compound's interaction with the BL2 loop of PLpro?

A4: this compound binding to PLpro induces a conformational change, specifically impacting the BL2 loop, which is crucial for substrate binding and product release. [, , ] This interaction is critical for this compound's potent inhibitory activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H18N2O, and its molecular weight is 290.36 g/mol. (Information derived from the provided chemical name and confirmed using chemical structure databases like PubChem).

Q6: How has computational chemistry been employed in this compound research?

A6: Computational methods, including molecular docking, molecular dynamics (MD) simulations, and QSAR modeling, have been extensively used to study this compound and its interactions with PLpro. [, , , , , , , ]

Q7: What insights have MD simulations provided into this compound binding?

A7: MD simulations have been used to analyze the stability of this compound binding to PLpro, revealing key interactions and the dynamic behavior of the complex. [, , , ] This information is valuable for understanding the inhibitor's mechanism and guiding the design of more potent analogs.

Q8: What is known about the structure-activity relationship of this compound?

A8: Research has shown that modifications to the this compound scaffold can significantly impact its potency and selectivity for PLpro. [, , , , ] For instance, introducing covalent warheads can enhance potency, while specific substitutions can improve interactions with the BL2 loop and increase selectivity. [, , ]

Q9: Have any this compound analogs demonstrated improved activity?

A9: Yes, researchers have developed this compound analogs with increased potency against PLpro, some reaching low nanomolar IC50 values. [, ] These optimized compounds often exhibit improved binding kinetics and enhanced interactions with the BL2 groove, leading to greater antiviral efficacy in cell culture models. [, ]

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated that this compound effectively inhibits PLpro enzymatic activity, disrupts the virus's ability to suppress the host's immune response, and reduces viral replication in cell culture models. [, , , , ]

Q11: Is there evidence of this compound's antiviral efficacy in animal models?

A11: While this compound has shown promise in vitro, further research is needed to determine its efficacy in animal models of SARS-CoV-2 infection. [] Such studies would provide critical insights into its potential as a therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。